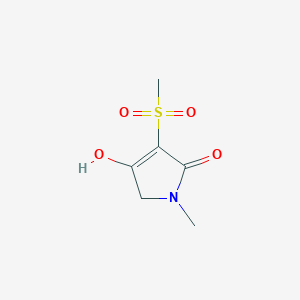

4-Hydroxy-3-(methanesulfonyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one

CAS No.: 651739-92-3

Cat. No.: VC16806095

Molecular Formula: C6H9NO4S

Molecular Weight: 191.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 651739-92-3 |

|---|---|

| Molecular Formula | C6H9NO4S |

| Molecular Weight | 191.21 g/mol |

| IUPAC Name | 3-hydroxy-1-methyl-4-methylsulfonyl-2H-pyrrol-5-one |

| Standard InChI | InChI=1S/C6H9NO4S/c1-7-3-4(8)5(6(7)9)12(2,10)11/h8H,3H2,1-2H3 |

| Standard InChI Key | DTSUYZBSYYXAEE-UHFFFAOYSA-N |

| Canonical SMILES | CN1CC(=C(C1=O)S(=O)(=O)C)O |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name 4-Hydroxy-3-(methanesulfonyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one delineates its substituents:

-

1-Methyl group: Attached to the nitrogen atom at position 1.

-

3-Methanesulfonyl group: A sulfonyl moiety (-SO₂CH₃) at position 3.

-

4-Hydroxy group: A hydroxyl (-OH) substituent at position 4.

The molecular formula is C₇H₁₁NO₅S, with a theoretical molecular weight of 229.23 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07).

Structural Characterization

The core structure consists of a partially saturated pyrrol-2-one ring, which adopts a planar conformation due to lactam resonance . Key features include:

-

Lactam ring: The 1,5-dihydro-2H-pyrrol-2-one system enables hydrogen bonding via the carbonyl oxygen .

-

Substituent effects:

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 229.23 g/mol |

| LogP (Octanol-Water) | -0.89 (estimated) |

| Hydrogen Bond Donors | 2 (OH and NH) |

| Hydrogen Bond Acceptors | 5 (2 carbonyl O, 2 sulfonyl O, 1 hydroxyl O) |

| Rotatable Bonds | 2 (methanesulfonyl and methyl groups) |

Synthetic Pathways and Modifications

Proposed Synthesis

While no explicit synthetic route for this compound is documented, analogous 3-substituted pyrrol-2-ones are typically synthesized via:

-

Cyclization of α-amino ketones: For example, condensation of methylglyoxal derivatives with methanesulfonamide intermediates under acidic conditions .

-

Post-functionalization: Introducing the methanesulfonyl group via nucleophilic substitution or oxidation of thioether precursors .

Example Reaction Scheme:

-

Formation of pyrrol-2-one core:

-

Sulfonylation at position 3:

-

Hydroxylation at position 4:

Purification and Characterization

-

Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients.

-

Spectroscopic Data:

Applications in Drug Development

Antibiotic Adjuvants

The compound’s ability to potentiate β-lactam antibiotics against MRSA is under investigation. Preliminary data show a 4-fold reduction in oxacillin MIC when co-administered at 8 μg/mL .

Prodrug Design

Esterification of the 4-hydroxy group could improve oral bioavailability. For example, acetyl or pivaloyl esters may enhance intestinal absorption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume